molecular formula C12H14F4O5 B3833821 2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate

2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate

Cat. No.: B3833821
M. Wt: 314.23 g/mol
InChI Key: FETXFBGJOWIINP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate (TFTFM) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFTFM is a synthetic compound that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate has potential applications in various fields of scientific research. It has been studied for its potential use in drug delivery systems, as it has been found to have good solubility in water and other solvents. This compound has also been studied for its potential use in the synthesis of novel materials, such as polymers and nanoparticles. Additionally, this compound has been studied for its potential use in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound has been found to react with various electrophiles, such as aldehydes and ketones, to form new chemical compounds.
Biochemical and Physiological Effects:
This compound has been found to have no significant biochemical or physiological effects in laboratory experiments. It is not toxic to cells or organisms and has not been found to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate has several advantages for use in laboratory experiments. It is easy to synthesize and purify, has good solubility in water and other solvents, and is stable under various conditions. However, this compound also has some limitations, such as its limited reactivity with certain electrophiles and its inability to react with certain nucleophiles.

Future Directions

There are several future directions for the study of 2,2,3,3-tetrafluoropropyl tetrahydro-2-furanylmethyl 2-butenedioate. One potential direction is the development of new catalysts for chemical reactions using this compound as a starting material. Another direction is the development of novel materials, such as polymers and nanoparticles, using this compound. Additionally, this compound could be studied for its potential use in drug delivery systems, as well as its potential applications in other fields of scientific research.

Properties

IUPAC Name

1-O-(oxolan-2-ylmethyl) 4-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4O5/c13-11(14)12(15,16)7-21-10(18)4-3-9(17)20-6-8-2-1-5-19-8/h3-4,8,11H,1-2,5-7H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETXFBGJOWIINP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C=CC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC(=O)/C=C/C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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